
Oxalic Acid-13C2 Dibutyl Ester
Overview
Description
Oxalic Acid-13C2 Dibutyl Ester is a labeled compound used primarily in scientific research. It is a derivative of oxalic acid, where the carbon atoms are isotopically labeled with carbon-13. This compound is often used in studies involving metabolic pathways, reaction mechanisms, and as a tracer in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxalic Acid-13C2 Dibutyl Ester typically involves the esterification of oxalic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The isotopically labeled oxalic acid (Oxalic Acid-13C2) is reacted with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The use of isotopically labeled starting materials makes the process more expensive, and it is typically carried out in specialized facilities.
Chemical Reactions Analysis
Types of Reactions
Oxalic Acid-13C2 Dibutyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield oxalic acid and butanol.
Transesterification: It can react with other alcohols to form different esters.
Reduction: The ester can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Oxalic acid and butanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Butanol and other alcohols.
Scientific Research Applications
Oxalic Acid-13C2 Dibutyl Ester is used in various scientific research applications, including:
Metabolic Studies: Used as a tracer to study metabolic pathways involving oxalic acid.
Reaction Mechanisms: Helps in understanding the mechanisms of esterification and hydrolysis reactions.
Isotope Labeling: Used in studies involving isotopic labeling to trace the movement of carbon atoms in chemical reactions.
Proteomics Research: Utilized in the study of protein interactions and functions.
Mechanism of Action
The mechanism of action of Oxalic Acid-13C2 Dibutyl Ester involves its participation in esterification and hydrolysis reactions. The isotopically labeled carbon atoms allow researchers to trace the movement and transformation of the compound in various chemical processes. The ester bond is susceptible to nucleophilic attack, leading to hydrolysis or transesterification.
Comparison with Similar Compounds
Similar Compounds
Oxalic Acid Dibutyl Ester: Similar in structure but without isotopic labeling.
Oxalic Acid Dimethyl Ester: Another ester of oxalic acid with different alcohol groups.
Malonic Acid Dibutyl Ester: Similar ester structure but with an additional methylene group.
Uniqueness
Oxalic Acid-13C2 Dibutyl Ester is unique due to its isotopic labeling, which makes it valuable for tracing studies in metabolic and chemical research. The presence of carbon-13 allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Biological Activity
Oxalic Acid-13C2 Dibutyl Ester is a derivative of oxalic acid, which is a dicarboxylic acid known for its various applications in industrial and agricultural settings. This article explores the biological activity of this compound, focusing on its biochemical interactions, effects on living organisms, and potential applications in environmental science and agriculture.
Molecular Formula : C8H14O4
Molecular Weight : 174.19 g/mol
CAS Number : [Not provided in the search results]
This compound is characterized by its ester functional groups, which influence its solubility and reactivity in biological systems. The presence of stable isotopes (13C) allows for tracing studies in metabolic pathways.
Biological Activity Overview
The biological activity of this compound can be examined through various lenses, including its effects on plant physiology, microbial interactions, and potential toxicity to animals.
1. Effects on Plant Physiology
Research indicates that oxalic acid derivatives can induce stress responses in plants. For instance, studies have shown that oxalic acid can trigger Programmed Cell Death (PCD) in Arabidopsis thaliana, leading to enhanced disease resistance against pathogens like Sclerotium rolfsii .
In a controlled experiment, seedlings treated with a 3 mM solution of oxalic acid demonstrated:
- Increased transcription of defense-related genes
- No significant alteration in growth metrics
This suggests that low concentrations may bolster plant defenses without detrimental effects on growth.
2. Microbial Interactions
This compound has been studied for its role in enhancing metal mobilization in contaminated environments. It acts as a chelating agent, facilitating the extraction of heavy metals from soils . This property is particularly relevant in bioremediation efforts where microbial degradation processes are employed.
A study involving Pseudomonas fluorescens showed that genetically modified strains capable of secreting oxalate could solubilize phosphorus from rock phosphate significantly more than unmodified strains . This highlights the potential use of oxalic acid derivatives in sustainable agricultural practices.
3. Toxicity Studies
Toxicological assessments have indicated that oxalic acid can exhibit lethal and sublethal effects on various organisms. For example, honeybees exposed to oxalic acid dihydrate showed increased mortality rates at specific concentrations . The No Observed Adverse Effect Level (NOAEL) was established at 50 µg/bee for oral administration, indicating the need for careful dosage management when using oxalic acid derivatives in agricultural contexts.
Data Table: Summary of Biological Effects
Study | Organism | Concentration | Effect Observed |
---|---|---|---|
Programmed Cell Death Induction | Arabidopsis thaliana | 3 mM | Increased defense gene transcription |
Metal Mobilization | Pseudomonas fluorescens | Variable | Enhanced phosphorus solubilization |
Honeybee Mortality | Apis mellifera | 50 µg/bee | Increased mortality; NOAEL established |
Case Study 1: Remediation of Arsenic Contaminated Soils
A study investigated the use of oxalic acid for mobilizing arsenic from contaminated sediments. Results indicated that oxalic acid significantly improved arsenic mobilization efficiency, making it a viable option for remediation strategies .
Case Study 2: Impact on Crop Resistance
In another experiment, pre-treatment with oxalic acid was shown to enhance resistance against fungal pathogens in crops. This suggests potential applications in organic farming practices where chemical fungicides are minimized .
Properties
CAS No. |
1391053-49-8 |
---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
dibutyl oxalate |
InChI |
InChI=1S/C10H18O4/c1-3-5-7-13-9(11)10(12)14-8-6-4-2/h3-8H2,1-2H3/i9+1,10+1 |
InChI Key |
JKRZOJADNVOXPM-OJJJIBSVSA-N |
SMILES |
CCCCOC(=O)C(=O)OCCCC |
Isomeric SMILES |
CCCCO[13C](=O)[13C](=O)OCCCC |
Canonical SMILES |
CCCCOC(=O)C(=O)OCCCC |
Synonyms |
Ethanedioic Acid--13C2 1,2-Dibutyl Ester; Ethanedioic Acid-13C2 Dibutyl Ester; Oxalic Acid-13C2 Dibutyl Ester; Butyl Oxalate-13C2; Dibutyl Oxalate-13C2; NSC 8468-13C2; di-n-Butyl Oxalate-13C2 |
Origin of Product |
United States |
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